molecular formula C5H2F2IN B1312928 2,3-Difluoro-4-iodopyridine CAS No. 851386-34-0

2,3-Difluoro-4-iodopyridine

Cat. No. B1312928
M. Wt: 240.98 g/mol
InChI Key: AIXBVJWFQNYGJA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodopyridine is a pyridine derivative . It is a colorless or white to yellow to brown solid or liquid . The molecular formula is C5H2F2IN .


Synthesis Analysis

The synthesis of 2,3-Difluoro-4-iodopyridine involves various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular weight of 2,3-Difluoro-4-iodopyridine is 240.98 . The InChI code is 1S/C5H2F2IN/c6-4-3 (8)1-2-9-5 (4)7/h1-2H .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-iodopyridine has a melting point of 66-68 °C and a boiling point of 213 °C . It has a density of 2.129 . The storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

2,3-Difluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

In terms of its use in scientific research, fluorinated pyridines, such as 2,3-Difluoro-4-iodopyridine, are often used in the synthesis of various organic compounds . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in the search for new agricultural products having improved physical, biological, and environmental properties .

  • Synthesis of Fluorinated Pyridines

    • Field: Organic Chemistry
    • Application: 2,3-Difluoro-4-iodopyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method: The specific methods of synthesis can vary, but they often involve complex reactions under controlled conditions .
    • Results: The synthesis of fluoropyridines can lead to the creation of new compounds with unique properties .
  • Preparation of Active Pharmaceutical Ingredients (APIs)

    • Field: Pharmaceutical Chemistry
    • Application: Dihalogenated heterocyclic building blocks like 2,3-Difluoro-4-iodopyridine are commonly used as molecular scaffolds for active pharmaceutical ingredients (APIs) .
    • Method: The specific methods of preparation can vary, but they often involve complex reactions under controlled conditions .
    • Results: The preparation of APIs can lead to the creation of new drugs with unique properties .
  • Synthesis of Herbicides and Insecticides

    • Field: Agricultural Chemistry
    • Application: Fluoropyridines, such as 2,3-Difluoro-4-iodopyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
    • Method: The specific methods of synthesis can vary, but they often involve complex reactions under controlled conditions .
    • Results: The synthesis of herbicides and insecticides can lead to the creation of new compounds with unique properties .
  • Radiobiology

    • Field: Radiobiology
    • Application: Synthetic methods for preparation of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
    • Method: The specific methods of preparation can vary, but they often involve complex reactions under controlled conditions .
    • Results: The preparation of F 18 substituted pyridines can lead to the creation of new compounds with unique properties .

Safety And Hazards

2,3-Difluoro-4-iodopyridine is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

Fluoropyridines, including 2,3-Difluoro-4-iodopyridine, have potential applications in various fields. They are used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . They are also used in the search for new agricultural products having improved physical, biological, and environmental properties . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2,3-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXBVJWFQNYGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466207
Record name 2,3-DIFLUORO-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-iodopyridine

CAS RN

851386-34-0
Record name 2,3-DIFLUORO-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org
C Bobbio, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
A deprotonation study was performed using 2,3,5‐trichloropyridine, 3,5‐dichloro‐2‐fluoropyridine and 5‐chloro‐2,3‐difluoropyridine as the substrates. Upon reaction with lithium …
J Chandrasekhar, R Dick… - Journal of Medicinal …, 2018 - ACS Publications
Atropisomerism is a type of axial chirality in which enantiomers or diastereoisomers arise due to hindered rotation around a bond axis. In this manuscript, we report a case in which …
Number of citations: 44 pubs.acs.org
F von Kieseritzky, J Lindström - Synthesis, 2010 - thieme-connect.com
By stepwise and regioselective installation of functional groups, we have synthesized and characterized two pyridines, 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl) isonicotinonitrile …
Number of citations: 2 www.thieme-connect.com
M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
Number of citations: 251 pubs.rsc.org

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